molecular formula C26H24N2O2S2 B12050236 3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 477735-12-9

3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12050236
CAS No.: 477735-12-9
M. Wt: 460.6 g/mol
InChI Key: NQLVVDAXYNHGPD-JXMROGBWSA-N
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Description

3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H24N2O2S2 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by a benzothieno-pyrimidinone core. Its molecular formula is C26H24N2O2S2C_{26}H_{24}N_2O_2S_2, and it features various functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, thieno[2,3-d]pyrimidine derivatives have been reported to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The specific mechanisms and efficacy of the target compound in cancer models remain to be fully elucidated.

Research Findings and Case Studies

A review of literature reveals several key findings regarding the biological activity of related compounds:

Study Compound Biological Activity Findings
Lesyk et al. (2003)Thiazoline derivativesAnti-inflammatorySignificant inhibition of inflammation compared to standard drugs like diclofenac .
Nandi et al. (2016)Thiophene derivativesAntimicrobialShowed promising antibacterial and antifungal activities .
Recent SAR studiesPyrimidine derivativesAnticancerInduced apoptosis in cancer cell lines .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Cytokine Production : Similar compounds have been shown to reduce levels of TNF-alpha and IL-1β in inflammatory models.
  • Induction of Apoptosis : Structural analogs have been linked to the activation of apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, contributing to their therapeutic potential.

Properties

CAS No.

477735-12-9

Molecular Formula

C26H24N2O2S2

Molecular Weight

460.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H24N2O2S2/c1-30-20-15-13-19(14-16-20)28-25(29)23-21-11-5-6-12-22(21)32-24(23)27-26(28)31-17-7-10-18-8-3-2-4-9-18/h2-4,7-10,13-16H,5-6,11-12,17H2,1H3/b10-7+

InChI Key

NQLVVDAXYNHGPD-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SC/C=C/C4=CC=CC=C4)SC5=C3CCCC5

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC=CC4=CC=CC=C4)SC5=C3CCCC5

Origin of Product

United States

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